N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide
Description
This compound features a 2-oxoacetamide core linked to an indol-3-yl moiety and a 3,4-dimethylphenyl-substituted tetrazole ring. The 3,4-dimethylphenyl group may increase lipophilicity, influencing membrane permeability .
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-12-7-8-14(9-13(12)2)26-18(23-24-25-26)11-22-20(28)19(27)16-10-21-17-6-4-3-5-15(16)17/h3-10,21H,11H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCIISHZZNDRFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 3,4-dimethylphenylhydrazine with sodium azide and triethyl orthoformate under acidic conditions.
Indole Derivative Preparation: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions:
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion of the oxoacetamide group to an amine.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Tetrazole derivatives have shown promising anti-inflammatory properties. For instance, compounds similar to N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide have been evaluated in animal models for their ability to reduce inflammation. Studies have indicated that certain tetrazole derivatives can significantly inhibit edema in carrageenan-induced models, suggesting their potential as anti-inflammatory agents .
Analgesic Properties
Research has also highlighted the analgesic effects of tetrazole compounds. In particular, some derivatives have been tested for their ability to alleviate pain in various models. The analgesic activity was assessed using methods such as the acetic acid-induced writhing test and the hot plate test, demonstrating that specific tetrazole derivatives can provide significant pain relief comparable to standard analgesics .
Antimicrobial Activity
Tetrazole derivatives exhibit antimicrobial properties against various pathogens. For example, studies have shown that certain tetrazole compounds can inhibit the growth of Mycobacterium tuberculosis and other bacteria with MIC values indicating strong efficacy . This suggests their potential use in developing new antibiotics or antitubercular agents.
Case Study: Anti-inflammatory Effects
A study conducted on a series of tetrazole derivatives demonstrated that specific modifications could lead to enhanced anti-inflammatory effects. Among these compounds, one derivative exhibited ED50 values comparable to indomethacin, a well-known anti-inflammatory drug . This illustrates the potential for developing new therapeutic agents based on the tetrazole scaffold.
Case Study: Antimycobacterial Activity
Another research effort focused on the antitubercular activity of tetrazole derivatives found that compounds with specific structural features showed significant activity against drug-resistant strains of M. tuberculosis. These findings underscore the importance of exploring tetrazoles as a basis for new treatments against resistant bacterial infections .
Potential Future Directions
Given the promising results from various studies, future research could focus on:
- Structure-Activity Relationship (SAR) Studies : To identify which modifications enhance efficacy and reduce toxicity.
- In Vivo Studies : To better understand the pharmacokinetics and dynamics of these compounds in living organisms.
- Combination Therapies : Exploring how these tetrazole derivatives can be used in conjunction with existing drugs to improve treatment outcomes.
Mechanism of Action
The mechanism of action of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors with high affinity due to its unique structure, which allows for multiple points of interaction.
Pathways Involved: The tetrazole ring can mimic carboxylic acids, allowing the compound to interfere with metabolic pathways that involve carboxylate-containing substrates.
Comparison with Similar Compounds
Structural Analogues of 2-Oxoacetamide-Indole Derivatives
Substituent Variations on the Indole and Acetamide Moieties
- Compound 2-(1-(3-Bromopropyl)-1H-Indol-3-yl)-N-(2-Nitrophenyl)-2-Oxoacetamide Key Differences: The indole nitrogen is substituted with a 3-bromopropyl chain, and the acetamide nitrogen is linked to a 2-nitrophenyl group. Activity: Demonstrated potent antimicrobial activity, suggesting that electron-withdrawing groups (e.g., nitro) and halogenated alkyl chains enhance antibacterial properties .
- N-(Adamantan-1-yl)-2-(5-(Furan-2-yl)-1H-Indol-3-yl)-2-Oxoacetamides (Compounds 4–6) Key Differences: The acetamide nitrogen is substituted with an adamantane group, and the indole is modified with furan and alkoxy chains. Synthesis: These compounds were synthesized under anhydrous conditions, with yields influenced by alkyl chain length and steric hindrance . The target compound’s tetrazole may offer better metabolic stability compared to furan .
Heterocyclic Modifications
- N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides Key Differences: Replaces the tetrazole with a 1,3,4-oxadiazole ring linked via a sulfanyl group. Activity: Oxadiazoles are known for antimicrobial and anti-inflammatory properties, but the sulfanyl bridge may reduce bioavailability due to higher polarity .
2-(4-Methoxy-1H-Indol-3-yl)-N-(Thiophen-2-Carboxylic-3-yl)-2-Oxoacetamide
- Key Differences : Incorporates a methoxy group on the indole and a thiophene-carboxylic acid on the acetamide.
- Synthesis : Alkaline hydrolysis was used to introduce the thiophene moiety, which may enhance metal-binding capacity .
- Comparison : The dimethylphenyl-tetrazole in the target compound likely offers greater steric bulk and lipophilicity than thiophene, affecting receptor interaction .
Biological Activity
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic compound known for its potential biological activities. This compound features a tetrazole ring and an indole moiety, which are significant in medicinal chemistry due to their diverse pharmacological properties. This article discusses the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The tetrazole ring can interact with various enzymes by binding to their active sites. This inhibition can lead to altered metabolic pathways.
- Receptor Modulation : The compound may interact with cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.
- DNA Interaction : Preliminary studies suggest that the compound may intercalate into DNA, potentially affecting replication and transcription processes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that the compound induced apoptosis in various cancer cell lines through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro assays revealed that it effectively inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines (e.g., HeLa and MCF-7), this compound was administered at varying concentrations. The results indicated a dose-dependent increase in cytotoxicity with an IC50 value of approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells. Mechanistic studies suggested that the compound triggered apoptosis via mitochondrial pathways .
Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. The study highlighted its potential as a lead compound for developing new antibiotics .
Data Summary Table
| Biological Activity | IC50/MIC Values | Target | Mechanism |
|---|---|---|---|
| Anticancer (HeLa) | 15 µM | Cancer Cells | Apoptosis via caspase activation |
| Anticancer (MCF-7) | 20 µM | Cancer Cells | Mitochondrial pathway activation |
| Antimicrobial (S. aureus) | 32 µg/mL | Bacteria | Cell wall synthesis inhibition |
| Antimicrobial (E. coli) | 64 µg/mL | Bacteria | Cell wall synthesis inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
